![molecular formula C17H32N2O6S B8616058 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B8616058.png)
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide: is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. It is a by-product of the fermentation process used to produce lincomycin A, which is more commonly used in clinical settings. This compound has a similar structure to lincomycin A but exhibits lower antibiotic activity and higher toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide is typically produced as a by-product during the fermentation of Streptomyces lincolnensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The production of lincomycin B can be minimized by optimizing the fermentation medium and conditions .
Industrial Production Methods: Industrial production of lincomycin B is not typically pursued due to its lower antibiotic activity and higher toxicity compared to lincomycin A. it can be isolated and purified from the fermentation broth using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify its structure and potentially alter its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize lincomycin B.
Reduction: Reducing agents like sodium borohydride can be employed to reduce lincomycin B.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced forms of lincomycin B.
Scientific Research Applications
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide has limited direct applications due to its lower antibiotic activity and higher toxicity. it is of interest in scientific research for several reasons:
Biological Studies: this compound can be used as a reference compound in studies investigating the biosynthesis and regulation of lincosamide antibiotics.
Fermentation Optimization: Research on lincomycin B production helps optimize fermentation conditions to maximize lincomycin A yield while minimizing unwanted by-products.
Chemical Modification: this compound serves as a starting material for chemical modifications aimed at developing new derivatives with improved biological activity and reduced toxicity.
Mechanism of Action
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide, like other lincosamides, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and blocking the elongation of the peptide chain . This action is similar to that of lincomycin A and clindamycin, although lincomycin B is less potent.
Comparison with Similar Compounds
Clindamycin: A semi-synthetic derivative of lincomycin A, modified to enhance its antibacterial spectrum and potency.
Uniqueness of 4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide: this compound is unique due to its structural differences from lincomycin A, specifically the presence of a 2C instead of a 3C alkyl-L-proline derivative. This structural variation contributes to its lower antibiotic activity and higher toxicity .
Properties
Molecular Formula |
C17H32N2O6S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O6S/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24) |
InChI Key |
DZSDDKNXMARQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



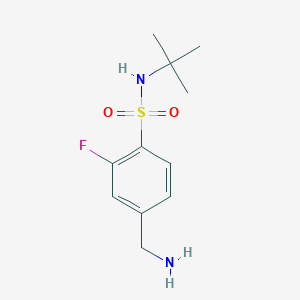
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B8615990.png)
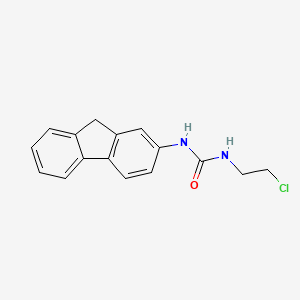
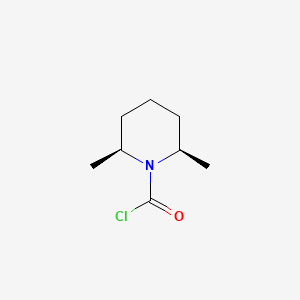
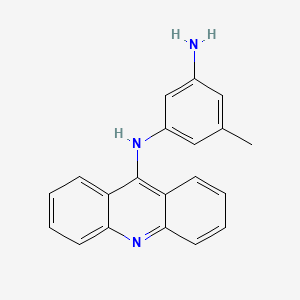
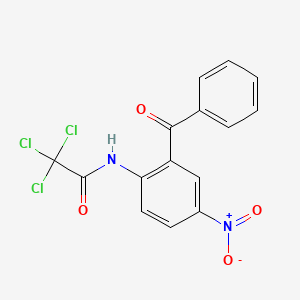
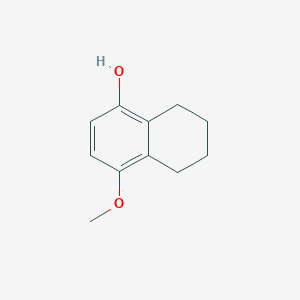
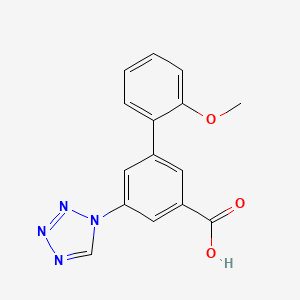
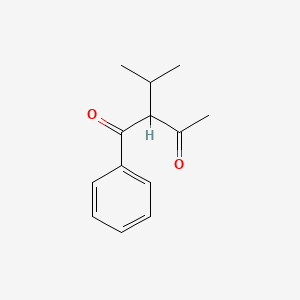
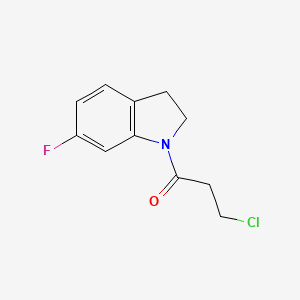
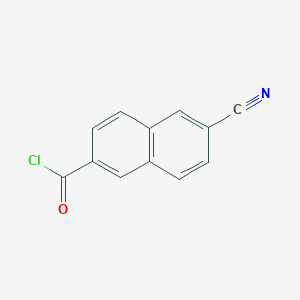
![4,4,6-Trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B8616064.png)

